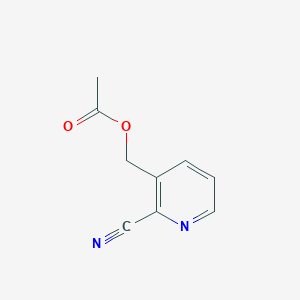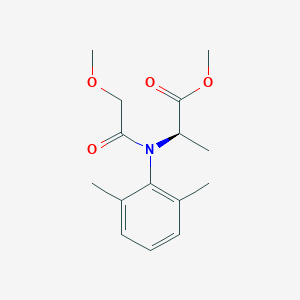
Fluvirucin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvirucin B1 is a natural product that has been found to exhibit potent antiviral activity against a variety of viruses, including influenza virus, HIV, and herpes simplex virus. This compound has generated considerable interest among researchers due to its potential as a therapeutic agent for the treatment of viral infections. In
Wirkmechanismus
The mechanism of action of Fluvirucin B1 is not fully understood. However, it is believed that this compound inhibits the activity of the viral polymerase complex, which is essential for viral replication. This results in the inhibition of viral replication and the reduction of viral load in infected cells.
Biochemical and Physiological Effects:
Fluvirucin B1 has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, this compound has been found to exhibit anti-inflammatory and immunomodulatory properties. It has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fluvirucin B1 in lab experiments is its potent antiviral activity against a variety of viruses. This makes it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral drugs. However, one limitation of using Fluvirucin B1 is its complex structure, which makes it difficult to synthesize in large quantities. This can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on Fluvirucin B1. One area of interest is the development of new synthetic methods to produce this compound in larger quantities. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory properties of Fluvirucin B1, which could have implications for the treatment of autoimmune diseases. Finally, more research is needed to determine the potential of Fluvirucin B1 as a cancer therapeutic.
Synthesemethoden
Fluvirucin B1 is a complex natural product that is difficult to synthesize. However, several synthetic approaches have been developed to produce this compound. The most commonly used method involves the use of a chiral auxiliary to control the stereochemistry of the molecule, followed by a series of chemical reactions to construct the complex ring system. Another method involves the use of a chiral pool, where a naturally occurring chiral molecule is used as a starting material for the synthesis. Both of these methods require a high degree of expertise and skill to produce Fluvirucin B1 in sufficient quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
Fluvirucin B1 has been extensively studied for its antiviral activity against a variety of viruses. In particular, this compound has been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex. This makes Fluvirucin B1 a promising candidate for the development of new antiviral drugs. Other potential applications of Fluvirucin B1 include the treatment of HIV and herpes simplex virus infections.
Eigenschaften
CAS-Nummer |
137428-64-9 |
|---|---|
Produktname |
Fluvirucin B1 |
Molekularformel |
C24H46N2O5 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C24H46N2O5/c1-5-17-11-8-14-26-23(29)18(6-2)10-7-9-15(3)12-13-19(17)31-24-22(28)20(25)21(27)16(4)30-24/h15-22,24,27-28H,5-14,25H2,1-4H3,(H,26,29)/t15?,16-,17?,18?,19?,20+,21+,22+,24-/m0/s1 |
InChI-Schlüssel |
MJDWUOZLTDXLJL-KFKPSDQKSA-N |
Isomerische SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C)CC |
SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
Kanonische SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
Synonyme |
fluvirucin B1 fluvirucinin B1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





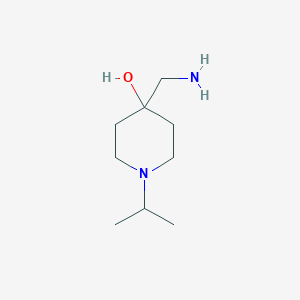
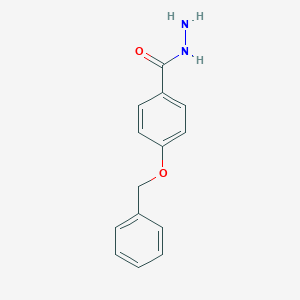

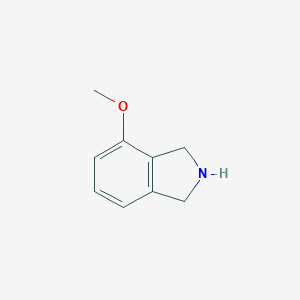
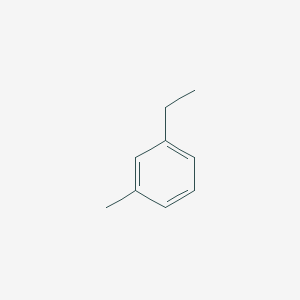

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

